1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by a pyrazine ring substituted with a 2-methylphenyl group and two keto groups at the 2 and 3 positions. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylphenylhydrazine with a suitable diketone can lead to the formation of the desired pyrazine derivative. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
1-Phenyl-1,4-dihydropyrazine-2,3-dione: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione: Contains a chlorine substituent instead of a methyl group.
1-(2-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione: Features a methoxy group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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